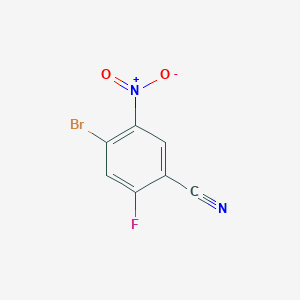

4-溴-2-氟-5-硝基苯甲腈

描述

4-Bromo-2-fluoro-5-nitrobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a precursor for other chemical syntheses. While the exact compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with similar substituent patterns have been investigated, which can offer insights into the properties and reactivity of 4-Bromo-2-fluoro-5-nitrobenzonitrile.

Synthesis Analysis

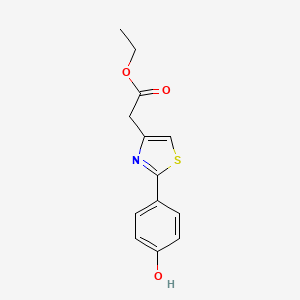

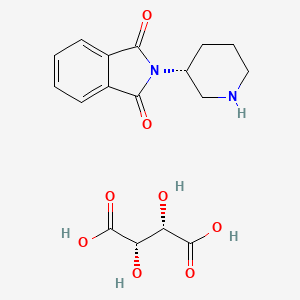

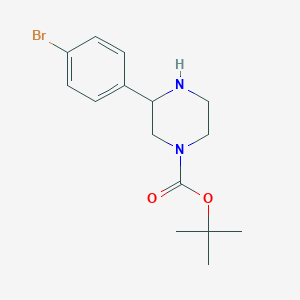

The synthesis of related compounds such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile has been reported, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile using a new synthon derived from 4-bromo-2-formylthiazole . Additionally, the synthesis of 2,4-dibromo-5-fluorobenzonitrile has been achieved with an 81.5% yield, which may serve as a precursor for fluoroquinolones . These studies demonstrate the feasibility of synthesizing bromo-fluoro-nitrile compounds, which could be extrapolated to the synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile.

Molecular Structure Analysis

A study on a similar compound, 4-bromo-3-fluorobenzonitrile, involved crystallization and structural analysis using spectroscopic methods and computational simulations . The study included Hirshfeld surface analysis to visualize and quantify intra- and inter-molecular interactions, as well as NBO and QTAIM analyses to understand the nature of attractive forces within the crystal structure. These methods could be applied to 4-Bromo-2-fluoro-5-nitrobenzonitrile to gain insights into its molecular structure and stability.

Chemical Reactions Analysis

The reactivity and regiochemistry of 4-nitrobenzonitrile oxide in reactions with various dipolarophiles have been investigated, which provides a basis for understanding the chemical behavior of nitrobenzonitrile compounds . Although the specific reactions of 4-Bromo-2-fluoro-5-nitrobenzonitrile are not detailed, the general reactivity patterns of nitrobenzonitrile compounds can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-nitrobenzonitrile can be hypothesized based on the properties of similar compounds. For instance, the pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile suggest good brain-blood barrier penetration, which could be relevant for the compound of interest if it were to be used in medicinal applications . The halodeboronation study of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the potential for generating halogenated nitriles with good yields, which could be relevant for the physical properties of 4-Bromo-2-fluoro-5-nitrobenzonitrile .

科学研究应用

合成和材料开发

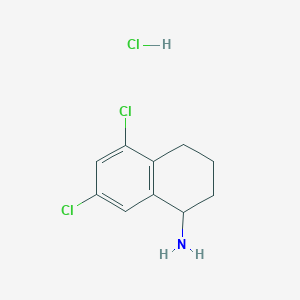

4-溴-2-氟-5-硝基苯甲腈是各种有机化合物合成中的重要中间体。例如,它已被用于 2-氟-4-溴联苯的实际合成中,2-氟-4-溴联苯是制造氟比洛芬的关键中间体,突出了其在制药工业中生产抗炎和镇痛材料中的重要性。合成过程涉及交叉偶联反应和重氮化方法,展示了该化合物在有机合成中的多功能性以及其生产中的挑战,例如处理剧毒和潜在爆炸性物质,如亚硝酸甲酯 (Qiu, Gu, Zhang, & Xu, 2009)。

增强材料性能

在材料科学领域,特别是在液晶的开发中,引入氟原子(类似于 4-溴-2-氟-5-硝基苯甲腈中的氟原子)已被证明可以显着改变和改善材料性能。例如,氟化化合物在开发先进液晶显示器中至关重要,因为它们能够影响熔点、中间相形态和转变温度等物理性质。这突出了含氟化合物在为特定应用定制材料功能方面的作用 (Hird, 2007)。

环境和健康影响

虽然与 4-溴-2-氟-5-硝基苯甲腈没有直接关系,但对相关溴化和氟化化合物的研究揭示了它们的环境和健康影响,特别是溴化阻燃剂。这些研究引起了人们对环境中溴化和混合卤代化合物的持久性和潜在毒性的担忧,指出了需要仔细考虑含有此类卤代有机分子的材料的使用和处置 (Zhang, Buekens, & Li, 2016)。

安全和危害

4-Bromo-2-fluoro-5-nitrobenzonitrile is considered hazardous . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

It’s known that benzonitrile derivatives can interact with various biological targets depending on their specific substitutions .

Mode of Action

The compound contains a bromide and a nitro group, which are both electron-withdrawing groups . These groups can influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Benzonitrile derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

It’s known that the compound is used in the synthesis of heterocycles and liquid crystals , indicating its potential to influence molecular structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitrobenzonitrile. The compound is recommended to be stored in a dry room temperature environment . Its reactivity can also be influenced by the presence of other chemical species in its environment .

属性

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJYVCDRJPTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696917 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893615-25-3 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

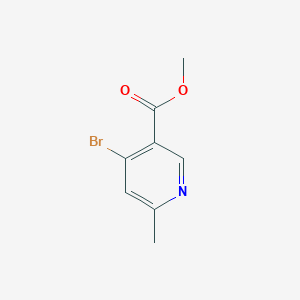

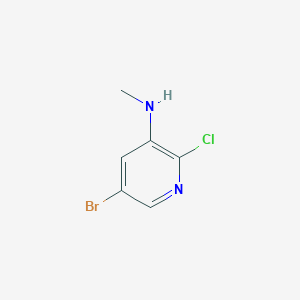

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

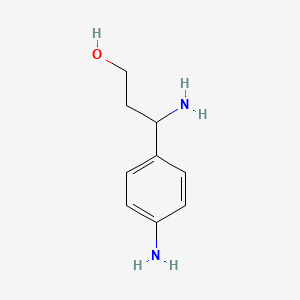

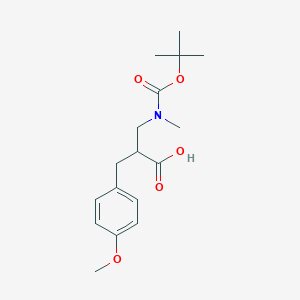

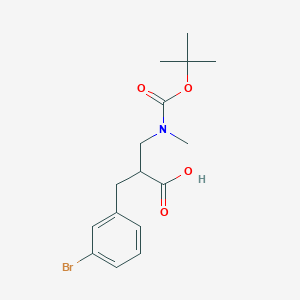

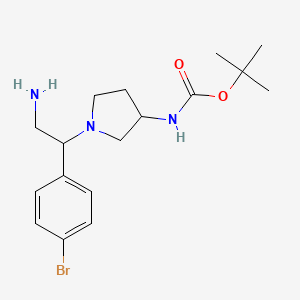

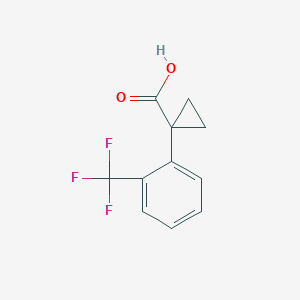

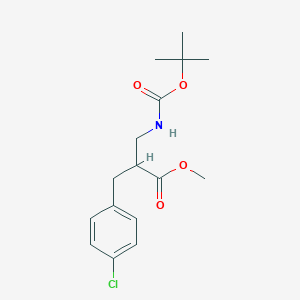

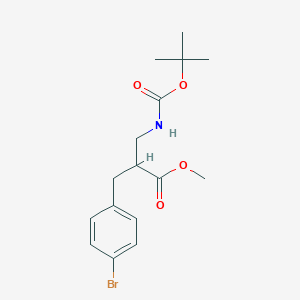

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)